(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific structural features. It may also serve as a model compound for understanding the behavior of similar bicyclic structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects by modulating the activity of enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Another bicyclic compound with a similar core structure but different functional groups.
Cyclopentanecarboxylic acid: A related compound with a larger ring size.
Cyclohexanecarboxylic acid: A compound with a similar carboxylic acid group but a different ring structure.
Uniqueness
What sets (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific combination of a bicyclic core with a benzyloxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15NO4 |
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Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1R,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1 |
InChI Key |
PFDGXQWRURTLMD-FZMZJTMJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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